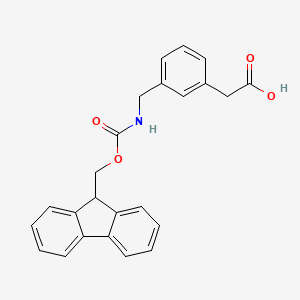
Fmoc-3-氨基甲基苯乙酸
描述
Fmoc-3-aminomethyl-phenylacetic acid (FAMP) is a white powder with a molecular formula of C24H21NO4 and a molecular weight of 387.44 . It is widely used in scientific research, particularly in the synthesis of peptides and other molecules .
Synthesis Analysis
FAMP is synthesized through a process that involves the formation of peptide bonds between amino acids . The amide bond formation between the amine group of FAMP and the carboxyl group of the amino acid is a crucial part of this process .Molecular Structure Analysis
The molecular structure of FAMP is defined by its molecular formula, C24H21NO4 . This structure is responsible for its physical and chemical properties, as well as its interactions with other molecules.Chemical Reactions Analysis
FAMP undergoes various chemical reactions, particularly in the context of peptide synthesis . These reactions are facilitated by the inherent properties of FAMP, including its amine and carboxyl groups .Physical And Chemical Properties Analysis
FAMP is a white powder with a molecular weight of 387.44 . The compound’s physical and chemical properties are largely determined by its molecular structure .科学研究应用
生物化学与生物技术
FAMP是一种用途广泛的氨基酸衍生物,广泛应用于生物化学和生物技术 . 它在合成肽和其他分子中起着至关重要的中间体作用 .
药物发现
在药物发现领域,FAMP的多样化应用使其成为一个宝贵的工具。 其独特的特性使其能够用于合成各种药物分子 .
基因编辑
发现FAMP在基因编辑中具有应用 . 然而,它在该领域的具体作用和机制尚不清楚,需要进一步研究 .
修饰氨基酸的自组装
FAMP已用于修饰氨基酸的自组装 . 此过程促进了各种结构的形成,这些结构作为优良的生物有机支架,用于各种应用 .
自组装中的形态控制
研究表明,能够控制由Fmoc修饰的脂肪族单氨基酸(Fmoc-SAAs)如丙氨酸、缬氨酸、亮氨酸、异亮氨酸和脯氨酸的自组装所产生的形貌 . 这种对形态转变的控制是通过溶剂变化实现的 .
3-(Fmoc-氨基酸)-3,4-二氨基苯甲酸的合成
FAMP用于一步合成3-(Fmoc-氨基酸)-3,4-二氨基苯甲酸 . 此过程对于这些酸的生产至关重要,这些酸在科学研究中具有多种应用 .
7. 胺和氨基酸的Fmoc保护 FAMP已用于对各种脂肪族和芳香族胺、氨基酸、氨基醇和氨基酚进行一种新的环保的Fmoc保护 . 该反应在双齿亲核试剂存在下是化学选择性的 .
作用机制
Target of Action
Fmoc-3-aminomethyl-phenylacetic acid (FAMP) is a versatile amino acid derivative widely employed in scientific research . It serves as a crucial intermediate in synthesizing peptides and other molecules . The primary targets of FAMP are the amino acids that are involved in peptide synthesis .
Mode of Action
The mode of action of FAMP involves the formation of peptide bonds between amino acids . This mechanism relies on the amide bond formation between the amine group of FAMP and the carboxyl group of the amino acid . The Fmoc group is base-labile, which allows for very rapid and highly efficient synthesis of peptides .
Biochemical Pathways
FAMP plays a significant role in the biochemical pathway of peptide synthesis . It is used in the chemical formation of the peptide bond, a process that requires the activation of the carboxyl group of an amino acid and the protection of the Na-amino group . The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides .
Result of Action
The result of FAMP’s action is the efficient synthesis of peptides, including ones of significant size and complexity . This makes it a valuable resource for research in the post-genomic world .
Action Environment
The action of FAMP can be influenced by environmental factors. For instance, Fmoc protection of a variety of aliphatic and aromatic amines, amino acids, amino alcohols, and amino phenols has been reported in aqueous media under mild and catalyst-free conditions . This suggests that the reaction environment can significantly impact the efficacy and stability of FAMP.
实验室实验的优点和局限性
The use of Fmoc-3-aminomethyl-phenylacetic acid in laboratory experiments has several advantages. It is a versatile molecule that can be used in a wide range of applications. It is also a stable molecule that is not easily degraded by heat or light. Furthermore, it is easy to synthesize and can be used in a variety of conditions.
However, there are some limitations to the use of Fmoc-3-aminomethyl-phenylacetic acid in laboratory experiments. It is not a water-soluble molecule, so it must be dissolved in other solvents, such as dimethyl sulfoxide or dimethylformamide. It is also not very stable in acidic or basic solutions and can be easily hydrolyzed.
未来方向
The use of Fmoc-3-aminomethyl-phenylacetic acid in scientific research is expected to continue to increase in the future. It is being used in the synthesis of peptide-based drugs, such as peptide hormones, peptide antibiotics, and peptide vaccines. It is also being used in the synthesis of peptide-based enzymes, such as proteases and kinases. Additionally, it is being used in the regulation of gene expression and cell signaling. Furthermore, it is being used in the development of novel peptide-based drugs and in the development of new therapeutic agents. Finally, it is being used in the development of new materials, such as peptide-based nanomaterials.
合成方法
Fmoc-3-aminomethyl-phenylacetic acid is synthesized by a three-step process. The first step involves the reaction of Fmoc-Cl with 3-aminomethyl-phenylacetic acid (AMP) in the presence of a base, such as sodium hydroxide. This reaction produces the desired Fmoc-3-aminomethyl-phenylacetic acid product. The second step involves the protection of the amino group by the addition of an acid, such as trifluoroacetic acid. The third step involves the deprotection of the amino group by the addition of a base, such as sodium hydroxide.
生化分析
Biochemical Properties
Fmoc-3-aminomethyl-phenylacetic acid is extensively used in biochemical reactions, particularly in the field of peptide synthesis. The compound interacts with various enzymes, proteins, and other biomolecules to form peptide bonds. The primary interaction involves the amide bond formation between the amine group of Fmoc-3-aminomethyl-phenylacetic acid and the carboxyl group of an amino acid . This interaction is catalyzed by coupling reagents such as carbodiimides, which facilitate the formation of stable peptide bonds. Additionally, Fmoc-3-aminomethyl-phenylacetic acid can interact with protective groups like tert-butoxycarbonyl (Boc) to safeguard the side chain amine functionality .
Cellular Effects
The effects of Fmoc-3-aminomethyl-phenylacetic acid on various types of cells and cellular processes are primarily related to its role in peptide synthesis. The compound influences cell function by enabling the synthesis of peptides that can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, peptides synthesized using Fmoc-3-aminomethyl-phenylacetic acid can act as signaling molecules, binding to cell surface receptors and triggering intracellular signaling cascades . These peptides can also regulate gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of action of Fmoc-3-aminomethyl-phenylacetic acid involves its role as a protective group in peptide synthesis. The Fmoc group is introduced to the amino terminus of an amino acid through a reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This reaction results in the formation of a stable Fmoc-protected amino acid, which can then be used in peptide synthesis . The Fmoc group is removed under basic conditions, typically using piperidine, to expose the free amine group for subsequent peptide bond formation . This process allows for the sequential addition of amino acids to form a peptide chain.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-3-aminomethyl-phenylacetic acid can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but prolonged exposure to light and moisture can lead to degradation . In in vitro studies, the stability of Fmoc-3-aminomethyl-phenylacetic acid is crucial for the successful synthesis of peptides. Degradation of the compound can result in incomplete reactions and the formation of impurities, which can affect the purity and yield of the final peptide product .
Dosage Effects in Animal Models
The effects of Fmoc-3-aminomethyl-phenylacetic acid in animal models can vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxic effects . At higher doses, Fmoc-3-aminomethyl-phenylacetic acid can cause adverse effects such as cytotoxicity and disruption of cellular functions . These effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to cellular stress and damage.
Metabolic Pathways
Fmoc-3-aminomethyl-phenylacetic acid is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as carbodiimides, which facilitate the formation of peptide bonds . Additionally, the Fmoc group can be metabolized by enzymes that cleave the protective group, allowing for the sequential addition of amino acids during peptide synthesis . The metabolic flux and levels of metabolites can be influenced by the efficiency of these enzymatic reactions.
Transport and Distribution
The transport and distribution of Fmoc-3-aminomethyl-phenylacetic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, facilitating its uptake into cells . Once inside the cell, Fmoc-3-aminomethyl-phenylacetic acid can bind to proteins and other biomolecules, affecting its localization and accumulation . These interactions are crucial for the compound’s role in peptide synthesis and its overall bioavailability.
Subcellular Localization
The subcellular localization of Fmoc-3-aminomethyl-phenylacetic acid is primarily determined by its role in peptide synthesis. The compound is typically localized in the cytoplasm, where it participates in the synthesis of peptides on ribosomes . Additionally, Fmoc-3-aminomethyl-phenylacetic acid can be directed to specific subcellular compartments through targeting signals and post-translational modifications . These mechanisms ensure that the compound is available at the sites where peptide synthesis occurs, facilitating efficient and accurate peptide assembly.
属性
IUPAC Name |
2-[3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-23(27)13-16-6-5-7-17(12-16)14-25-24(28)29-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22H,13-15H2,(H,25,28)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDLUJIUWRFNCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=CC(=C4)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373225 | |
| Record name | Fmoc-3-aminomethyl-phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
631915-50-9 | |
| Record name | Fmoc-3-aminomethyl-phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[4-(Trifluoromethyl)phenyl]sulphonyl]ethanethioamide](/img/structure/B1302475.png)
![1-{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B1302479.png)
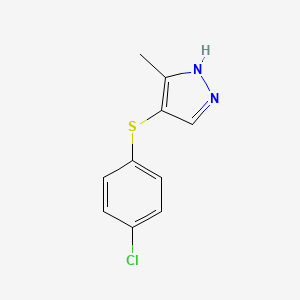
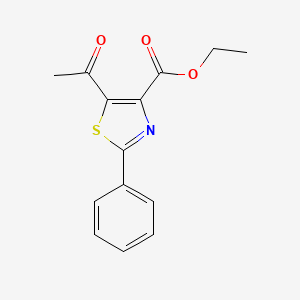

![Ethyl 6-methyl-2-(trifluoromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole-5-carboxylate](/img/structure/B1302486.png)
![6-Methyl-2-(trifluoromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole-5-carboxylic acid](/img/structure/B1302487.png)
![1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone](/img/structure/B1302490.png)
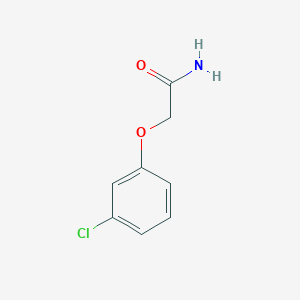
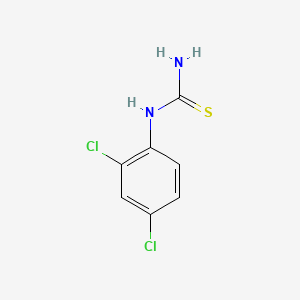
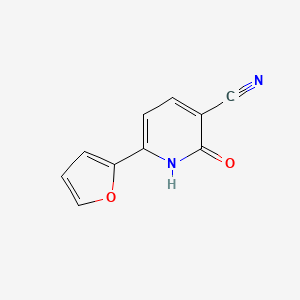

![1-[3-(2,6-Dichlorophenyl)isoxazol-5-yl]ethan-1-one](/img/structure/B1302497.png)
![5-[3-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazol-5-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1302498.png)